molecular formula C9H8N2O2S B2373455 2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione CAS No. 76872-76-9

2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione

Cat. No.: B2373455
CAS No.: 76872-76-9
M. Wt: 208.24
InChI Key: SGBORRFYRBETEJ-UHFFFAOYSA-N
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Description

2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione (DOT) is a powerful and versatile compound with a wide range of applications in scientific research. It is a bicyclic compound that is composed of two fused rings of five and seven atoms, respectively. The structure of DOT is highly stable and is resistant to hydrolysis and oxidation. DOT has been used as a reagent in many different types of chemical reactions and has been studied extensively for its potential uses in various scientific fields.

Scientific Research Applications

Synthesis and Stability

  • 2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione, related to 2-methyl-2,4-diaza indenes, demonstrates enhanced stability in dilute acid, neutral aqueous solution, and against aerial oxidation compared to 2-methyl-2-azaindene. These compounds are aromatic systems with significant base properties, exhibiting protonation on nitrogen atoms and resonance-stabilized cations (Armarego, Milloy, & Sharma, 1972).

Spectral Properties and Resonance

  • The spectral data of compounds like 2-Diazo-4-cyclopentene-1,3-dione suggest differences in resonance contributions of canonical forms, highlighting the importance of the enolate form in understanding the resonance characteristics of similar compounds (Oda, Kasai, & Kitahara, 1977).

Intramolecular Reactions and Stability

  • Novel compounds such as 2,4-diazabicyclo[3.3.0]octane-3,7-diones have been prepared via intramolecular Michael-type cyclization. The stability of these bicyclic systems, including 3-thioxo-2,4-diazabicyclo[3.3.0]octan-7-one, correlates with their structure, offering insights into the behavior of related diaza compounds (Harris, 1980).

Applications in Heterocyclic Chemistry

  • The synthesis of annulated 1,3,5-triazine-2,4(1H,3H)-diones and related compounds demonstrates the utility of 2,4-Diaza compounds in creating heterocyclic structures, which are crucial in various chemical applications (Abdel-Rahman, 1993).

Crystal and Molecular Structure Analysis

  • Research on diaza compounds like 1,8-diaza-11,14-dioxacyclohexadeca-2,7-dione provides valuable data on their solid-state and solution behaviors, contributing to the understanding of molecular and crystal structures of complex organic compounds (Gluziński et al., 1991).

Reactions with Isocyanates and Isothiocyanates

  • Studies on the reaction of thiazolidine and tetrahydro-thiazine acid esters with isocyanates and isothiocyanates, leading to diazabicyclo octane diones, illustrate the reactivity of diaza compounds in creating new heterocyclic structures (Eremeev et al., 1985).

Kinetic and Thermodynamic Studies

  • The urethane reaction based on 1,3-diazetidine-2,4-dione demonstrates the potential of diaza compounds in polymerization processes, providing insights into their kinetic and thermodynamic properties (Gong et al., 2014).

Properties

IUPAC Name

7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-7-6-4-2-1-3-5(4)14-8(6)11-9(13)10-7/h1-3H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBORRFYRBETEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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